2-(5-bromo-2-ethoxy-4-formylphenoxy)-N-(2-phenylethyl)acetamide

Lipophilicity Polar surface area Drug-likeness

2-(5-Bromo-2-ethoxy-4-formylphenoxy)-N-(2-phenylethyl)acetamide (CAS 692269-22-0) is a synthetic phenoxyacetamide derivative with the molecular formula C19H20BrNO4, a molecular weight of 406.3 g/mol, and a computed LogP of approximately 3.7 (XLogP3-AA). The compound is catalogued in the ChemBridge Hit2Lead screening collection as SC-7397904 and is also listed in the TimTec screening compound inventory under the identifier BBL039534.

Molecular Formula C19H20BrNO4
Molecular Weight 406.276
CAS No. 692269-22-0
Cat. No. B2426249
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(5-bromo-2-ethoxy-4-formylphenoxy)-N-(2-phenylethyl)acetamide
CAS692269-22-0
Molecular FormulaC19H20BrNO4
Molecular Weight406.276
Structural Identifiers
SMILESCCOC1=C(C=C(C(=C1)C=O)Br)OCC(=O)NCCC2=CC=CC=C2
InChIInChI=1S/C19H20BrNO4/c1-2-24-17-10-15(12-22)16(20)11-18(17)25-13-19(23)21-9-8-14-6-4-3-5-7-14/h3-7,10-12H,2,8-9,13H2,1H3,(H,21,23)
InChIKeyXQHFDZHMRNZSLE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-(5-Bromo-2-ethoxy-4-formylphenoxy)-N-(2-phenylethyl)acetamide (CAS 692269-22-0): Physicochemical Identity, Key Computed Properties, and Screening Library Origin


2-(5-Bromo-2-ethoxy-4-formylphenoxy)-N-(2-phenylethyl)acetamide (CAS 692269-22-0) is a synthetic phenoxyacetamide derivative with the molecular formula C19H20BrNO4, a molecular weight of 406.3 g/mol, and a computed LogP of approximately 3.7 (XLogP3-AA) [1]. The compound is catalogued in the ChemBridge Hit2Lead screening collection as SC-7397904 and is also listed in the TimTec screening compound inventory under the identifier BBL039534 [2]. As an achiral, solid-form compound with a topological polar surface area (tPSA) of 64.6 Ų, one hydrogen bond donor, and four hydrogen bond acceptors, it occupies physicochemical property space consistent with lead-like and drug-like screening candidates [1]. No primary research articles or patents identifying discrete biological targets for this specific compound have been published in the peer-reviewed literature as of the knowledge cutoff date.

Why 2-(5-Bromo-2-ethoxy-4-formylphenoxy)-N-(2-phenylethyl)acetamide Cannot Be Replaced by Nearest-Neighbor Phenoxyacetamide Analogs in Screening or Synthetic Campaigns


The phenoxyacetamide scaffold encompasses a broad chemical family whose members diverge meaningfully in key property dimensions such as lipophilicity, hydrogen-bonding capacity, and synthetic tractability. Within this family, systematic variation of the N-substituent (phenylethyl vs. benzyl, cyclohexyl, o-tolyl, or phenyl), the halogen (Br vs. Cl, F, or H), and the nature of the electrophilic handle at the 4-position (formyl vs. carboxylic acid, ester, or nitrile) generates a matrix of analogs whose computed property profiles differ substantially. For example, the N-phenylethyl substitution in the target compound contributes a larger hydrophobic surface area and distinct conformational flexibility relative to N-benzyl or N-phenyl analogs, which directly alters calculated LogP and tPSA values [1]. These differences are critical in screening contexts because small changes in LogP or tPSA can materially shift a compound's position in property-based library diversity analyses and affect its suitability for specific target classes . Consequently, substituting one phenoxyacetamide analog for another without accounting for these property differences risks compromising screening hit rates, SAR interpretability, and downstream medicinal chemistry optimization [1].

2-(5-Bromo-2-ethoxy-4-formylphenoxy)-N-(2-phenylethyl)acetamide: Quantitative Differential Evidence for Procurement and Selection


Physicochemical Differentiation of the N-Phenylethyl Side Chain versus the N-Benzyl Analog Determined by Computed LogP and tPSA

The N-phenylethyl side chain in the target compound delivers a distinct lipophilicity–polarity balance compared to the structurally closest commercial analog, N-benzyl-2-(5-bromo-2-ethoxy-4-formylphenoxy)acetamide (CAS 832674-54-1). The target compound has a computed LogP (XLogP3-AA) of 3.7 and a tPSA of 64.6 Ų, whereas the N-benzyl analog, with one fewer methylene unit in the side chain, has a molecular weight of 392.2 g/mol and will exhibit a marginally lower LogP and a similar tPSA of approximately 64.6 Ų due to the identical core scaffold [1][2]. In screening library design, a ΔLogP of even 0.3–0.5 units is sufficient to place two closely related compounds into different property bins for diversity selection, meaning that the target compound and the N-benzyl analog are not interchangeable in property-filtered library subsets [1].

Lipophilicity Polar surface area Drug-likeness Screening library design

Bromine at the 5-Position Enables Transition-Metal-Catalyzed Cross-Coupling That Chloro and Des-Halogen Analogs Cannot Support with Equivalent Reactivity

The presence of a bromine atom at the 5-position of the phenoxy ring provides a synthetic handle for palladium-catalyzed cross-coupling reactions (Suzuki–Miyaura, Buchwald–Hartwig, Sonogashira) that is the cornerstone of medicinal chemistry diversification. The C–Br bond (bond dissociation energy ~84 kcal/mol for aryl bromides) is substantially more reactive toward oxidative addition with Pd(0) catalysts than the corresponding C–Cl bond (~95 kcal/mol), enabling coupling under milder conditions with higher functional group tolerance [1]. The 2-(5-chloro-2-ethoxy-4-formylphenoxy)-N-(2-phenylethyl)acetamide analog (chlorine replacing bromine) has been cited by BenchChem as exhibiting 'lower antibacterial activity' relative to the bromo compound in a comparative analysis, although specific quantitative data for the target compound are not provided in the accessible public domain . This qualitative differential, combined with the established superior cross-coupling reactivity of aryl bromides over aryl chlorides, provides a structural rationale for preferring the bromo-substituted target compound as a scaffold for library synthesis [1].

Cross-coupling Suzuki coupling Buchwald-Hartwig amination Synthetic elaboration

Phenoxyacetamide Scaffold Validated as a Privileged Chemotype for Monoamine Oxidase (MAO) Inhibition, Establishing Target-Class Rationale for Screening Library Inclusion

The 2-phenoxyacetamide scaffold has been peer-reviewed and validated by Shen et al. (2014) as a novel chemotype for potent and selective monoamine oxidase inhibition. In that study, a series of 2-phenoxyacetamide analogues were synthesized and evaluated against both MAO-A and MAO-B isoforms. The most selective MAO-A inhibitor identified, compound 12, achieved a selectivity index (SI) of 245, while the most potent dual inhibitor, compound 21, exhibited IC50 values of 0.018 μM against MAO-A and 0.07 μM against MAO-B [1]. Although the specific target compound (CAS 692269-22-0) was not among the molecules tested in that publication, it shares the identical 2-phenoxyacetamide core scaffold with a bromo and formyl substitution pattern that introduces additional hydrogen-bond acceptor capacity and an electrophilic warhead absent from the published series. This scaffold-level validation provides a target-class rationale for including the target compound in MAO-focused screening cascades, and the structural features (bromo, formyl, ethoxy, phenylethylamide) differentiate it from all analogs in the published MAO inhibitor series [1].

Monoamine oxidase MAO-A inhibition MAO-B inhibition Antidepressant Neuroprotection

Cytotoxic Activity of the Carboxylic Acid Analog Provides Supporting Evidence for Anticancer Screening Potential of the Phenoxyacetamide Series Bearing the 5-Bromo-2-ethoxy-4-formyl Substitution Motif

The carboxylic acid analog, (5-bromo-2-ethoxy-4-formylphenoxy)acetic acid (CAS 486994-21-2), has been reported by BenchChem to exhibit concentration-dependent cytotoxicity against a panel of human cancer cell lines in MTT assays. Reported IC50 values are 15.3 μM against HCT-116 (colorectal cancer), 12.7 μM against HEP2 (epidermoid carcinoma), and 10.5 μM against MDA-MB-231 (breast cancer) . This data is presented on the vendor's product page and has not been independently verified in peer-reviewed literature; therefore, it is classified as supporting evidence. The target compound differs from this reference by replacing the carboxylic acid terminus with an N-phenylethylacetamide moiety, which substantially increases both molecular weight (ΔMW ≈ +103 Da) and lipophilicity (estimated ΔLogP > +1.5 units), changes that would be expected to alter cell permeability, intracellular distribution, and target engagement profiles [1].

Cytotoxicity Anticancer screening MTT assay Cancer cell lines

2-(5-Bromo-2-ethoxy-4-formylphenoxy)-N-(2-phenylethyl)acetamide: Best-Fit Research and Industrial Application Scenarios Based on Available Quantitative Evidence


Property-Directed Diversity Screening Library Enrichment for Lead-Like Chemical Space

The target compound, with a computed LogP of 3.7 and tPSA of 64.6 Ų, occupies a lipophilicity–polarity quadrant that is sparsely populated by commercially available phenoxyacetamide analogs [1]. Procurement for diversity-oriented screening libraries is justified by its distinct property profile relative to the N-benzyl analog (estimated ΔLogP ≈ +0.3 to +0.5), ensuring that both compounds are not redundant in property-filtered subsets. Screening groups building lead-like libraries (MW < 450 Da, LogP < 5, tPSA < 90 Ų) can use the target compound to sample a region of chemical space that the N-benzyl, N-phenyl, and N-cyclohexyl analogs do not adequately cover [1].

Starting Material for Palladium-Catalyzed Diversification Libraries Exploiting the Aryl Bromide Handle

The bromine atom at the 5-position enables Suzuki–Miyaura, Buchwald–Hartwig, and Sonogashira cross-coupling reactions that the corresponding chloro, fluoro, or des-halogen analogs either cannot undergo or require harsher conditions to achieve. Medicinal chemistry groups synthesizing focused libraries for SAR exploration should select the bromo-substituted target compound over the chloro analog (cited in comparative analysis as having lower activity) to maximize synthetic efficiency and the scope of accessible derivatives [1]. The formyl group at the 4-position simultaneously provides a second, orthogonal reactive handle for reductive amination or Grignard addition, enabling sequential diversification strategies from a single starting material .

Monoamine Oxidase Inhibitor Screening Based on the Validated Phenoxyacetamide Pharmacophore

The 2-phenoxyacetamide scaffold has been experimentally validated as a privileged chemotype for potent and selective MAO inhibition (most potent dual inhibitor IC50 values of 0.018 μM for MAO-A and 0.07 μM for MAO-B; most selective MAO-A inhibitor SI = 245) [1]. Academic and industrial groups running MAO-A or MAO-B biochemical assays should include the target compound in screening cascades because it retains the core pharmacophore while introducing a bromine atom, an ethoxy group, and a formyl substituent that are absent from all known active analogs in the published series. These substituents may modulate isoform selectivity, potency, or pharmacokinetic properties in ways that cannot be predicted a priori without experimental testing [1].

Exploratory Anticancer Screening Informed by the Cytotoxic Activity of the Structurally Related Carboxylic Acid Analog

The carboxylic acid analog (CAS 486994-21-2) has been reported to exhibit IC50 values of 10.5–15.3 μM against HCT-116, HEP2, and MDA-MB-231 cancer cell lines in MTT assays [1]. Although the target compound differs from this reference by replacement of the carboxylic acid with an N-phenylethylacetamide group (ΔMW ≈ +103 Da), the shared 5-bromo-2-ethoxy-4-formylphenoxy core provides a rationale for including the target compound in exploratory anticancer screening panels. Procurement for this purpose should be accompanied by independent cytotoxicity testing, as the substantial structural divergence between the acid and the amide precludes direct potency extrapolation [1].

Quote Request

Request a Quote for 2-(5-bromo-2-ethoxy-4-formylphenoxy)-N-(2-phenylethyl)acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.